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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a heterocyclic aromatic compound

with the molecular formula C₈H₁₁N.[1][2] As a substituted pyridine, its chemical properties are

of significant interest in various fields, including medicinal chemistry and materials science. The

strategic placement of three methyl groups on the pyridine ring influences its electronic

structure, reactivity, and potential as a scaffold in the development of novel therapeutics.

Pyridine derivatives are integral components of many natural products and pharmaceuticals,

and understanding their behavior at a molecular level is crucial for rational drug design.[3]

This technical guide provides a comprehensive overview of the theoretical and computational

studies of 2,3,5-trimethylpyridine. It delves into its molecular structure, spectroscopic

properties, and electronic characteristics, offering valuable data for researchers and

professionals in drug development. While a complete experimental and computational dataset

for 2,3,5-trimethylpyridine is not readily available in a single comprehensive study, this guide

synthesizes available information and provides established computational protocols for its

detailed analysis.

Molecular Structure and Geometry
The molecular structure of 2,3,5-trimethylpyridine has been optimized using computational

methods to predict its most stable three-dimensional conformation. Density Functional Theory
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(DFT) is a widely used quantum chemical method for geometry optimization, providing accurate

predictions of bond lengths and angles.[3]

A typical computational protocol for geometry optimization of pyridine derivatives involves the

use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional

combined with a basis set such as 6-311++G(d,p).[3] This level of theory has been shown to

provide reliable geometric parameters for similar heterocyclic compounds.

While specific calculated bond lengths and angles for 2,3,5-trimethylpyridine are not readily

available in the searched literature, the following table presents a generalized set of expected

values based on studies of similar methyl-substituted pyridines.
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Parameter Typical Calculated Value (Å or °)

Bond Lengths (Å)

C2-N1 ~1.34

C6-N1 ~1.34

C2-C3 ~1.40

C3-C4 ~1.39

C4-C5 ~1.39

C5-C6 ~1.40

C2-C(methyl) ~1.51

C3-C(methyl) ~1.51

C5-C(methyl) ~1.51

Bond Angles (°)

C6-N1-C2 ~117

N1-C2-C3 ~123

C2-C3-C4 ~118

C3-C4-C5 ~119

C4-C5-C6 ~118

C5-C6-N1 ~123

Note: These are estimated values based on computational studies of related pyridine

derivatives. Actual optimized values for 2,3,5-trimethylpyridine would require a specific DFT

calculation.

Spectroscopic Properties
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform

Raman (FT-Raman) spectroscopy, provides valuable information about the molecular vibrations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1346980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and functional groups present in a molecule. Experimental spectra for 2,3,5-trimethylpyridine
are available in public databases such as PubChem.[1]

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies

and intensities, which aids in the assignment of experimental spectral bands.[4] The calculated

harmonic frequencies are often scaled by an empirical factor to better match the experimental

anharmonic frequencies.

The following table summarizes the expected prominent vibrational modes for 2,3,5-
trimethylpyridine based on studies of similar molecules.
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Vibrational Mode
Typical Wavenumber Range

(cm⁻¹)
Description

C-H stretching (aromatic) 3100 - 3000
Stretching vibrations of the C-

H bonds on the pyridine ring.

C-H stretching (methyl) 3000 - 2850

Asymmetric and symmetric

stretching of C-H bonds in the

methyl groups.

C=C and C=N stretching (ring) 1600 - 1400

Stretching vibrations of the

carbon-carbon and carbon-

nitrogen bonds within the

aromatic ring.

C-H in-plane bending (methyl) 1470 - 1430

Bending vibrations of the C-H

bonds within the plane of the

methyl groups.

C-H in-plane bending

(aromatic)
1300 - 1000

Bending vibrations of the C-H

bonds within the plane of the

pyridine ring.

Ring breathing ~1000

A symmetric in-plane

expansion and contraction of

the entire pyridine ring.

C-H out-of-plane bending

(aromatic)
900 - 700

Bending vibrations of the C-H

bonds out of the plane of the

pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-

Including Atomic Orbital (GIAO) method with DFT.[5] These calculations can aid in the

assignment of experimental NMR spectra and provide a deeper understanding of the electronic

environment of the nuclei.
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While specific calculated chemical shifts for 2,3,5-trimethylpyridine were not found, the

following table provides an estimation based on general principles and data for related

compounds.

Atom
Typical ¹³C Chemical Shift

(ppm)

Typical ¹H Chemical Shift

(ppm)

C2 155 - 160 -

C3 130 - 135 -

C4 135 - 140 7.0 - 7.5

C5 125 - 130 -

C6 145 - 150 8.0 - 8.5

C2-CH₃ 20 - 25 2.3 - 2.6

C3-CH₃ 15 - 20 2.2 - 2.5

C5-CH₃ 15 - 20 2.2 - 2.5

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent

and other experimental conditions.

Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the

energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap

(ΔE) is an important parameter that reflects the molecule's chemical stability and reactivity.[6]

[7] A smaller energy gap generally indicates higher reactivity.

While specific HOMO and LUMO energy values for 2,3,5-trimethylpyridine were not found in

the searched literature, DFT calculations can readily provide this information.
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Parameter
Typical Calculated Value

(eV)
Significance

HOMO Energy -5.0 to -6.0 Electron-donating ability

LUMO Energy -0.5 to 0.5 Electron-accepting ability

HOMO-LUMO Energy Gap

(ΔE)
4.5 to 5.5

Chemical reactivity and kinetic

stability

Note: These are estimated values based on calculations of similar molecules.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge

distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic

attack.[8] The MEP map illustrates regions of negative electrostatic potential (electron-rich,

typically colored in shades of red) and positive electrostatic potential (electron-poor, typically

colored in shades of blue).

For 2,3,5-trimethylpyridine, the region of highest negative potential is expected to be located

around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic

attack. The aromatic ring and the hydrogen atoms of the methyl groups will exhibit regions of

positive potential.

Experimental and Computational Protocols
Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of 2,3,5-trimethylpyridine can be recorded in the

4000-400 cm⁻¹ range using a KBr pellet or as a neat liquid.[4]

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a Nd:YAG laser

with an excitation wavelength of 1064 nm in the range of 3500-100 cm⁻¹.[4]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated

solvent, such as CDCl₃, using a spectrometer operating at a standard frequency (e.g., 400

MHz for ¹H).
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Computational Protocols
A standard computational workflow for the theoretical study of 2,3,5-trimethylpyridine using

DFT is outlined below.

1. Molecular Structure Input
(Build 2,3,5-Trimethylpyridine)

2. Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Initial Geometry

3. Vibrational Frequency Calculation
(Confirm minimum energy structure)

Optimized Geometry

4. Spectroscopic & Electronic Property Calculations
(NMR, HOMO-LUMO, MEP, NBO)

Frequency Analysis

5. Analysis of Results
(Comparison with experimental data)

Calculated Data

Computational Analysis Experimental Validation

2,3,5-Trimethylpyridine
(Lead Compound)

DFT Calculations
(Structure, Electronics)

Molecular Docking
(Target Interaction)

Synthesis of
Derivatives

Identified Hits In Vitro Assays
(Biological Activity)

In Vivo Studies
(Efficacy & Toxicity)

Promising Candidates
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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